1,3-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1,3-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound featuring a pyrazole ring structure Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method involves the alkylation of a pyrazole derivative with an appropriate alkyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reactions, and the process is optimized for large-scale production by controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce fully saturated pyrazole derivatives.
Scientific Research Applications
1,3-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazol-4-amine
- 5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
- N-methyl-1H-pyrazol-4-amine
Uniqueness
1,3-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and specific alkyl groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C13H21N5 |
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Molecular Weight |
247.34 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-9(2)18-11(4)12(7-15-18)6-14-13-8-17(5)16-10(13)3/h7-9,14H,6H2,1-5H3 |
InChI Key |
YBVHQJXNQLOPDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CNC2=CN(N=C2C)C |
Origin of Product |
United States |
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